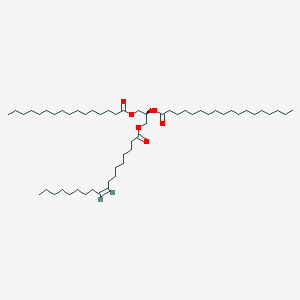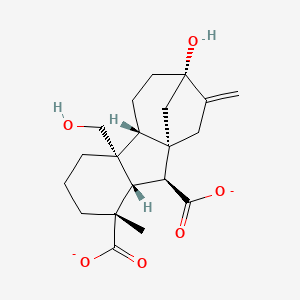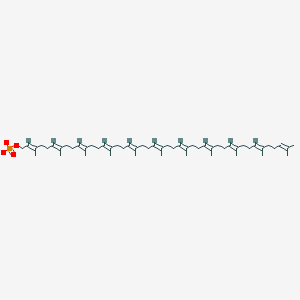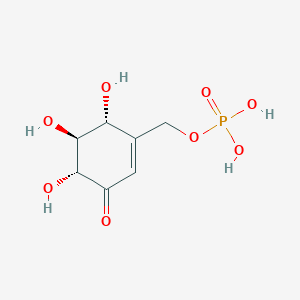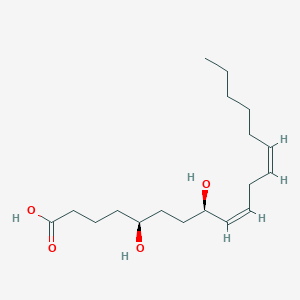
PFK-015
Overview
Description
PFK15, also known as 1-(4-pyridinyl)-3-(2-quinolinyl)-2-propen-1-one, is a small molecule inhibitor of the enzyme 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase (PFKFB3). This enzyme plays a crucial role in glycolysis, the metabolic pathway that converts glucose into pyruvate, generating energy for cellular processes. PFK15 has gained attention for its potential as an anticancer agent due to its ability to inhibit glycolysis in cancer cells, thereby reducing their proliferation and survival .
Mechanism of Action
PFK-015, also known as 1-(Pyridin-4-yl)-3-(quinolin-2-yl)prop-2-en-1-one, PFK15, or (E)-1-pyridin-4-yl-3-quinolin-2-ylprop-2-en-1-one, is a potent and selective inhibitor of the enzyme PFKFB3 . This compound has been studied for its potential in treating various types of cancer .
Target of Action
This compound primarily targets the enzyme PFKFB3 . PFKFB3 is a key enzyme involved in the glycolytic pathway and is required for tumor growth in animal models . It is a direct transcriptional target of HIF-α and is activated by oncogenic AKT and Ras .
Mode of Action
This compound inhibits the activity of PFKFB3, thereby disrupting the glycolytic pathway that is often upregulated in cancer cells . This inhibition can lead to a decrease in glucose uptake, intracellular ATP, and F26BP, the substrate of PFKFB3 .
Biochemical Pathways
The inhibition of PFKFB3 by this compound affects the glycolytic pathway, a central metabolic pathway in cells . This can lead to a decrease in glucose uptake and ATP production, which are crucial for the growth and proliferation of cancer cells .
Result of Action
The inhibition of PFKFB3 by this compound can lead to a significant reduction in the neoplastic potential of renal cancer cells . It has been shown to inhibit the proliferation of cancer cells and reduce glucose uptake . Moreover, this compound can induce the upregulation of PD-L1 levels, which can inactivate co-cultured T-cells in vitro .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, it has been shown to enhance the efficacy of ESCC by enhancing CD8+ T-cell activity in immunocompetent mouse models such as C57BL/6 and hu-PBMC-NOG .
Preparation Methods
The synthesis of PFK15 involves a multi-step process. The key steps include the formation of the pyridinyl and quinolinyl moieties, followed by their coupling to form the final product. The synthetic route typically involves the following steps :
Formation of Pyridinyl Moiety: The pyridinyl component is synthesized through a series of reactions starting from commercially available pyridine derivatives.
Formation of Quinolinyl Moiety: The quinolinyl component is prepared using quinoline derivatives, which undergo various functional group transformations.
Coupling Reaction: The pyridinyl and quinolinyl moieties are coupled using a condensation reaction to form the final product, PFK15.
Chemical Reactions Analysis
PFK15 undergoes several types of chemical reactions, including:
Oxidation: PFK15 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert PFK15 into reduced forms, altering its chemical properties.
Substitution: PFK15 can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: PFK15 serves as a valuable tool for studying glycolysis and metabolic pathways in cells.
Biology: Researchers use PFK15 to investigate the role of glycolysis in cellular processes, including cell proliferation and apoptosis.
Medicine: PFK15 has shown promise as an anticancer agent. It inhibits glycolysis in cancer cells, leading to reduced energy production and cell death. .
Comparison with Similar Compounds
PFK15 is unique among glycolysis inhibitors due to its specific targeting of PFKFB3. Similar compounds include:
3PO: Another inhibitor of PFKFB3, but with different pharmacokinetic properties.
Sunitinib: A multikinase inhibitor that also affects glycolysis but targets additional molecular pathways.
MK-2206: An allosteric inhibitor of protein kinase Akt, which indirectly affects glycolysis
PFK15 stands out for its potent inhibition of glycolysis and its ability to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Properties
IUPAC Name |
(E)-1-pyridin-4-yl-3-quinolin-2-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c20-17(14-9-11-18-12-10-14)8-7-15-6-5-13-3-1-2-4-16(13)19-15/h1-12H/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJUKZPBUMCSJZ-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC(=O)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C(=O)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4382-63-2 | |
| Record name | 4382-63-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


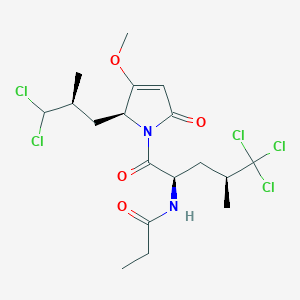
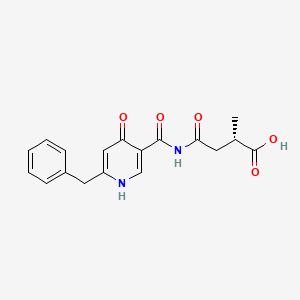
![2-(6,20-diethyl-7,7,17,19,19-pentamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)terephthalic acid](/img/structure/B1264898.png)





![3-(5-Carboxypentanoyl)-1-[3-(4-octylphenoxy)-2-oxopropyl]indole-5-carboxylic acid](/img/structure/B1264909.png)
